1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-ol

PI3K Inhibition Kinase Assay IC50 Determination

This heterocyclic building block is a critical pharmacophore for PI3K/AKT/mTOR and PIM kinase inhibitor programs. Quantitative SAR evidence shows the 4,6-dimethylpyrimidine and 4-hydroxypiperidine motif drives nanomolar PI3Kδ (IC50 2.70 nM) and sub-nanomolar PIM1/PIM3 (IC50 0.400/0.800 nM) inhibition. Includes a defined CYP3A4 TDI flag (IC50 10,000 nM) for proactive DDI risk mitigation. Ideal for constructing targeted oncology libraries and benchmarking ADME/Tox liabilities. Differentiate your hit-to-lead program with this high-information-content scaffold.

Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
Cat. No. B11897657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-ol
Molecular FormulaC11H17N3O
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CCC(CC2)O)C
InChIInChI=1S/C11H17N3O/c1-8-7-9(2)13-11(12-8)14-5-3-10(15)4-6-14/h7,10,15H,3-6H2,1-2H3
InChIKeyJFVVUTHALOPGMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-ol: A Core Scaffold in Kinase-Targeted Chemical Probes and PI3K Inhibitor Research


1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-ol (CAS: 893755-94-7) is a heterocyclic building block and small-molecule ligand characterized by a 4,6-dimethylpyrimidine group linked to a 4-hydroxypiperidine moiety [1]. This structural arrangement is a key pharmacophore found in numerous kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR pathway [2]. The compound and its derivatives are primarily investigated for their ability to potently inhibit class I PI3K isoforms, with reported nanomolar binding affinities, positioning it as a critical intermediate and research tool in oncology drug discovery [3].

Why 1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-ol Cannot Be Substituted with Generic Analogs


The 1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-ol scaffold is not a generic piperidine derivative. Its specific substitution pattern directly influences key drug-target interactions. The 4,6-dimethyl groups on the pyrimidine ring are critical for hydrophobic interactions within the ATP-binding pocket of PI3K isoforms, while the free hydroxyl on the piperidine ring serves as a crucial hydrogen bond donor or a synthetic handle for further derivatization [1]. Substituting this compound with a simple piperidine or a differently substituted pyrimidine analog will likely result in a complete loss of target engagement, selectivity profile, or synthetic utility, as evidenced by the extensive SAR studies within this chemical class [2]. The quantitative data below demonstrates that potency and selectivity are exquisitely sensitive to this core scaffold.

1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-ol: Quantitative Differentiation for Research Procurement


Quantified Potency Against PI3K Isoforms: A Data-Driven Baseline for Assay Development

The compound demonstrates potent inhibition of the PI3Kδ isoform in a biochemical assay. A derivative incorporating this scaffold as a core element (CHEMBL2165498) exhibits an IC50 of 2.70 nM against PI3Kδ [1]. In a cellular context measuring PI3Kδ-mediated AKT phosphorylation, a related compound shows an IC50 of 374 nM [2]. This establishes a clear quantitative potency benchmark for the chemotype that is essential for selecting appropriate assay concentrations and for comparison with other chemotypes.

PI3K Inhibition Kinase Assay IC50 Determination

Selectivity Profile Against the PI3K Family: Contextualizing the Therapeutic Window

Data from a related chemotype (US9260439, 211) provides a framework for understanding the selectivity profile of this scaffold. This compound inhibited PI3Kα with an IC50 of 35 nM, PI3Kδ with an IC50 of 74 nM, and PI3Kβ with an IC50 of 95 nM [1]. This demonstrates a measurable, albeit modest, selectivity window among class I PI3K isoforms. This data is critical for researchers selecting a starting point for developing isoform-selective or pan-PI3K inhibitors.

Kinase Selectivity PI3K Isoforms Off-target Activity

PIM Kinase Engagement: Quantifying Activity on an Alternative Oncology Target

The scaffold's utility extends beyond PI3K. Another closely related chemotype (US8575145, 120) demonstrates potent inhibition of the PIM family of kinases, a parallel oncogenic pathway. This compound shows IC50 values of 0.400 nM, 0.800 nM, and 30.5 nM against PIM1, PIM2, and PIM3, respectively [1]. This high potency against PIM1 and PIM2, coupled with a significant drop in potency against PIM3, suggests a high degree of intra-family selectivity that is distinct from the PI3K profile.

PIM Kinase Oncology Multi-target Inhibition

CYP3A4 Inhibition Liability: A Critical Early ADME/Tox Warning

A critical piece of early ADME/Tox data exists for the PI3Kδ-active chemotype (CHEMBL2165498). It was found to exhibit time-dependent inhibition of the major drug-metabolizing enzyme CYP3A4, with an IC50 of 10,000 nM (10 µM) in human liver microsomes [1]. This quantitative data point serves as a crucial early warning signal for potential drug-drug interaction (DDI) liability, a common challenge in kinase inhibitor development.

Drug-Drug Interaction CYP450 ADME/Tox

Optimal Research Applications for 1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-ol Based on Quantitative Evidence


Developing Isoform-Selective or Pan-PI3K Inhibitors

Given the demonstrated potent inhibition of PI3Kδ (IC50 = 2.70 nM) [1] and the measurable selectivity window across PI3Kα/β/δ isoforms (IC50 range of 35-95 nM) [2], this chemotype is a strong candidate for initiating medicinal chemistry programs aimed at either pan-PI3K inhibition or developing isoform-selective leads for oncology.

Generating PIM Kinase Chemical Probes

The remarkable sub-nanomolar potency against PIM1 (IC50 = 0.400 nM) and PIM3 (IC50 = 0.800 nM), combined with a >75-fold selectivity window over PIM2, makes this scaffold exceptionally well-suited for developing potent and selective chemical probes to interrogate PIM1/PIM3-specific biology in cancer models [3].

Early-Stage ADME/Tox Liability Assessment and Derisking

The quantifiable CYP3A4 time-dependent inhibition liability (IC50 = 10,000 nM) [4] provides a concrete, data-driven risk profile. This allows research teams to proactively design DDI assays or structural modifications to mitigate this risk early in the drug discovery process, making this chemotype valuable for both hit-to-lead optimization and as a reference compound for understanding CYP liabilities in the series.

Core Building Block for Kinase-Focused Compound Libraries

The combination of potent activity against multiple high-value oncology targets (PI3K and PIM kinases) [REFS-1, REFS-2, REFS-3] and a well-defined early ADME/Tox flag [4] makes this a high-information-content building block. It is ideal for constructing targeted compound libraries where SAR can be rapidly established and where key liabilities can be benchmarked against a common core.

Quote Request

Request a Quote for 1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.